molecular formula C10H11NO2 B14517228 2-Methyl-1-nitro-4-(prop-1-en-2-yl)benzene CAS No. 62438-56-6

2-Methyl-1-nitro-4-(prop-1-en-2-yl)benzene

Cat. No.: B14517228
CAS No.: 62438-56-6
M. Wt: 177.20 g/mol
InChI Key: QHQOQNUFDZQJBQ-UHFFFAOYSA-N
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Description

2-Methyl-1-nitro-4-(prop-1-en-2-yl)benzene is an organic compound with the molecular formula C10H11NO2 It is a derivative of benzene, featuring a nitro group (-NO2) and a prop-1-en-2-yl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-nitro-4-(prop-1-en-2-yl)benzene typically involves the nitration of 2-Methyl-4-(prop-1-en-2-yl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and improved safety.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-nitro-4-(prop-1-en-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents (e.g., chlorine, bromine), Friedel-Crafts alkylation reagents

Major Products

    Oxidation: 2-Methyl-1-amino-4-(prop-1-en-2-yl)benzene

    Reduction: 2-Methyl-1-amino-4-(prop-1-en-2-yl)benzene

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

2-Methyl-1-nitro-4-(prop-1-en-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-nitro-4-(prop-1-en-2-yl)benzene involves its interaction with molecular targets through its nitro and prop-1-en-2-yl groups. The nitro group can participate in redox reactions, while the prop-1-en-2-yl group can engage in various substitution reactions. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-Nitro-2-(2-nitro-prop-1-en-yl)benzene
  • 1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene
  • 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide

Uniqueness

2-Methyl-1-nitro-4-(prop-1-en-2-yl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Its combination of a nitro group and a prop-1-en-2-yl group makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

62438-56-6

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-methyl-1-nitro-4-prop-1-en-2-ylbenzene

InChI

InChI=1S/C10H11NO2/c1-7(2)9-4-5-10(11(12)13)8(3)6-9/h4-6H,1H2,2-3H3

InChI Key

QHQOQNUFDZQJBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=C)C)[N+](=O)[O-]

Origin of Product

United States

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